1-methyl-4-phenyl-3-(1-(phenylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
5-[1-(benzenesulfonyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-22-20(25)24(17-8-4-2-5-9-17)19(21-22)16-12-14-23(15-13-16)28(26,27)18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOPCCWZCQBIHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-4-phenyl-3-(1-(phenylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one, identified by its CAS number 1421529-58-9, is a complex triazole derivative. This compound is part of a larger class of 1,2,4-triazoles known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is CHNOS with a molecular weight of 398.5 g/mol. The structure consists of a triazole ring fused with a piperidine moiety and a phenylsulfonyl group, which may contribute to its biological activities.
Biological Activity Overview
Research indicates that derivatives of 1,2,4-triazoles exhibit various biological activities. The specific compound has shown potential in several areas:
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. Research has indicated that certain triazole derivatives possess significant antibacterial and antifungal effects. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes .
Anti-inflammatory Effects
The presence of the piperidine and sulfonyl groups in the structure may enhance anti-inflammatory activity. Compounds with similar structures have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .
Case Studies
Several studies have explored the biological activities of triazole derivatives:
- Cytotoxicity Testing : A series of synthesized triazoles were tested against various human cancer cell lines. One derivative exhibited significant cytotoxicity against MCF-7 cells with an IC value lower than that of cisplatin, indicating strong potential as an anticancer agent .
- Antimicrobial Screening : In another study focusing on triazole derivatives, several compounds were screened for their antibacterial activity against Gram-positive and Gram-negative bacteria. Some showed promising results comparable to standard antibiotics .
- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of related compounds. Results indicated a reduction in inflammation markers when treated with triazole derivatives .
Data Table: Summary of Biological Activities
Q & A
Q. Advanced Research Focus
- Substituent variation : Systematic replacement of phenylsulfonyl or methyl groups to assess impact on bioactivity (e.g., fluorophenyl analogs in showed enhanced enzyme inhibition) .
- Computational modeling : Docking studies (AutoDock or Schrödinger) to predict interactions with targets like kinases or GPCRs .
- In vitro assays : Dose-response curves (IC₅₀) against cancer cell lines or microbial strains to quantify potency .
How can contradictory spectral or biological data be resolved during characterization?
Q. Advanced Research Focus
- Multi-technique validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities in tautomeric forms or stereochemistry .
- Batch reproducibility checks : Ensure consistent reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side products .
- Collaborative data sharing : Cross-reference with PubChem or crystallographic databases (e.g., CCDC) for comparable structures .
What experimental designs are suitable for evaluating the compound’s stability under physiological conditions?
Q. Advanced Research Focus
- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC over 24–72 hours .
- Oxidative resistance : Expose to H₂O₂ or liver microsomes to simulate metabolic pathways .
- Light sensitivity : Store samples under UV/Vis light and assess photodegradation using LC-MS .
How should researchers design assays to investigate the compound’s mechanism of action?
Q. Advanced Research Focus
- Target identification : Use affinity chromatography or pull-down assays with tagged compounds .
- Enzymatic assays : Measure inhibition of COX-2, CYP450 isoforms, or bacterial efflux pumps using fluorogenic substrates .
- Cellular models : Test in 3D spheroids or primary cells (e.g., hepatocytes) for toxicity profiles .
What computational tools are effective for predicting pharmacokinetic properties?
Q. Advanced Research Focus
- ADMET prediction : SwissADME or ADMETLab for bioavailability, logP, and BBB permeability .
- MD simulations : GROMACS for assessing membrane interaction dynamics .
- Metabolism prediction : CypReact or GLORYx to identify potential metabolites .
How can substituent electronic effects be quantified to guide analog synthesis?
Q. Advanced Research Focus
- Hammett constants (σ) : Correlate substituent electronic properties (e.g., -SO₂Ph vs. -CF₃) with bioactivity .
- DFT calculations : Gaussian09 to compute frontier molecular orbitals (HOMO/LUMO) and reactivity indices .
What are the best practices for reconciling low yield in scale-up synthesis?
Q. Advanced Research Focus
- Process optimization : Switch from batch to flow chemistry for better heat/mass transfer .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps .
- Byproduct analysis : Use GC-MS to identify and mitigate side reactions .
How can researchers validate the compound’s selectivity for a target enzyme over homologous isoforms?
Q. Advanced Research Focus
- Kinase profiling : Use PamStation® or SelectScreen® panels to assess off-target effects .
- Crystallography : Co-crystallize the compound with the enzyme to map binding residues (e.g., ATP-binding pockets) .
- Isozyme-specific assays : Compare IC₅₀ values against related isoforms (e.g., COX-1 vs. COX-2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
